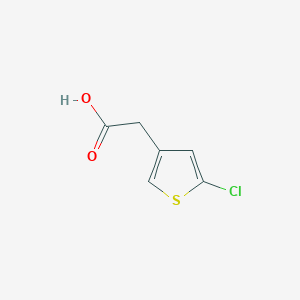
2-(5-Chlorothiophen-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chlorothiophen-3-yl)acetic acid is an organic compound with the molecular formula C6H5ClO2S and a molecular weight of 176.62 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom at the 5-position of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chlorothiophen-3-yl)acetic acid typically involves the chlorination of thiophene derivatives followed by acetic acid substitution. One common method includes the reaction of 5-chlorothiophene-3-carboxylic acid with acetic anhydride under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions: 2-(5-Chlorothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino, thio, or alkoxy derivatives.
科学的研究の応用
2-(5-Chlorothiophen-3-yl)acetic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific electronic properties.
作用機序
The mechanism of action of 2-(5-Chlorothiophen-3-yl)acetic acid involves its interaction with molecular targets through its functional groups. The chlorine atom and carboxylic acid moiety play crucial roles in binding to specific enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .
類似化合物との比較
Thiophene-2-acetic acid: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
2-(5-Bromothiophen-3-yl)acetic acid: Similar structure but with a bromine atom, which can influence its chemical properties and applications.
2-(5-Methylthiophen-3-yl)acetic acid: Contains a methyl group instead of chlorine, affecting its electronic and steric properties.
Uniqueness: 2-(5-Chlorothiophen-3-yl)acetic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and may impart specific biological activities not observed in its analogs .
特性
IUPAC Name |
2-(5-chlorothiophen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c7-5-1-4(3-10-5)2-6(8)9/h1,3H,2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZQOMLBCHGLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5Z)-1-butyl-4-methyl-2,6-dioxo-5-[(phenylamino)methylidene]-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2724607.png)
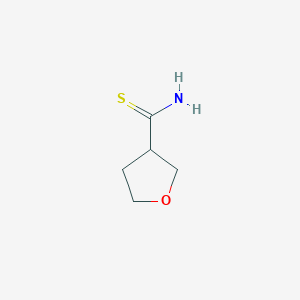
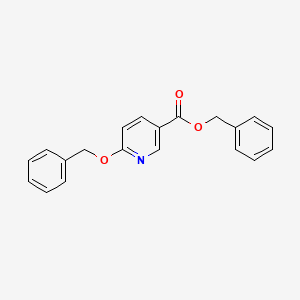
![N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide](/img/structure/B2724611.png)
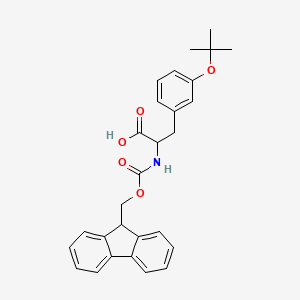
![N-(2,4-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724617.png)
![3-{[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine](/img/structure/B2724619.png)
![N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2724620.png)
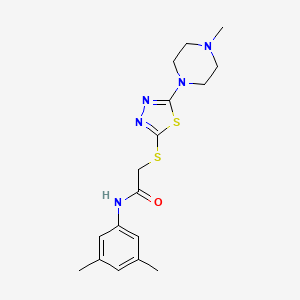
![2-{[2-(3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2724623.png)



![1-[(Benzyloxy)methyl]-4-bromobenzene](/img/structure/B2724629.png)
